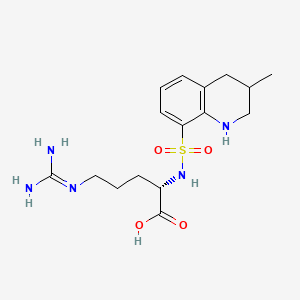
4,6-Dibromo-2-nitrobenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C6H3Br2NO4 and a molecular weight of 312.9 g/mol . This compound is characterized by the presence of bromine, nitro, and hydroxyl functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-nitrobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of a benzene derivative, followed by bromination. The general steps are as follows:
Nitration: A benzene derivative is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated benzene is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the desired positions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromo-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), and metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents
Major Products:
Substitution: Products depend on the nucleophile used, such as bromoanilines or bromothiophenols.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized derivatives
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-nitrobenzene-1,3-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-nitrobenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles.
Redox Reactions: The nitro and hydroxyl groups can participate in redox reactions, altering the oxidation state of the compound and its reactivity
Comparación Con Compuestos Similares
1,4-Dibromo-2-nitrobenzene: Similar structure but with different bromine positions.
4,5-Dibromo-2-nitrophenol: Similar functional groups but different substitution pattern.
Propiedades
Fórmula molecular |
C6H3Br2NO4 |
|---|---|
Peso molecular |
312.90 g/mol |
Nombre IUPAC |
4,6-dibromo-2-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3Br2NO4/c7-2-1-3(8)6(11)4(5(2)10)9(12)13/h1,10-11H |
Clave InChI |
SAUQQASKHGOBCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)

![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)

![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)

![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide](/img/structure/B15293737.png)
